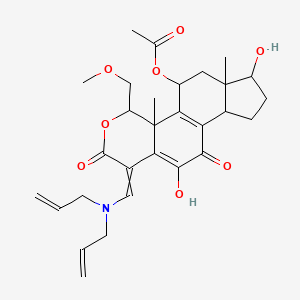

PX-866-17OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKVQJOXRFVEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PX-866: A Technical Guide to the Irreversible PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PX-866 (Sonolisib), a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). This document details its chemical structure, mechanism of action, and summarizes key quantitative data from preclinical and clinical investigations. Detailed experimental protocols for relevant assays and a visualization of its place in the PI3K/Akt/mTOR signaling pathway are also provided to support further research and development efforts.

Chemical Structure and Properties

PX-866 is a semi-synthetic wortmannin (B1684655) analogue with improved stability and pharmacokinetic properties.[1] Its chemical identity is well-characterized, and its structure is presented below.

| Identifier | Value |

| IUPAC Name | [(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate[2][3] |

| Alternate Name | Sonolisib[2] |

| CAS Number | 502632-66-8[2][4] |

| Molecular Formula | C₂₉H₃₅NO₈[4] |

| Molecular Weight | 525.6 g/mol [4] |

| Canonical SMILES | CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C[2] |

| Isomeric SMILES | CC(=O)O[C@@H]1C[C@]2(--INVALID-LINK--C3=C1[C@]4(--INVALID-LINK--COC)C)C[2] |

| InChIKey | QIUASFSNWYMDFS-BMALJEQOSA-N[5] |

Mechanism of Action

PX-866 is an irreversible inhibitor of Class I PI3K isoforms (α, β, γ, and δ).[6] It functions as a wortmannin analogue, which covalently binds to a lysine (B10760008) residue in the ATP-binding site of the PI3K catalytic subunit.[1] This irreversible binding blocks the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][7] The reduction in PIP3 levels leads to the subsequent inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, survival, and motility.[7][8] Dysregulation of this pathway is a common feature in many human cancers.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for PX-866 from various studies.

Table 1: In Vitro Potency

| Target/Assay | Cell Line | IC₅₀ | Reference(s) |

| Purified PI3K (p110α) | - | 0.1 nM | [1][6] |

| Purified PI3K (p120γ) | - | 1.0 nM | [6] |

| Purified PI3K (p110δ) | - | 2.9 nM | [6] |

| PI3K Signaling (phospho-Ser473-Akt) | HT-29 colon cancer | 20 nM | [1] |

| Mammalian Target of Rapamycin (mTOR) | - | 3.1 µM | [5][9] |

Table 2: Preclinical Pharmacokinetics in Mice (10 mg/kg dose)

| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Oral (p.o.) | Reference(s) |

| Cmax | - | - | - | [5] |

| t₁/₂ (half-life) | 18 minutes | - | - | [3] |

| AUC | 27.7 min·µg/mL | 0.89 min·µg/mL | 0.29 min·µg/mL | [5] |

| Clearance (Cl) | 360 mL/min/kg | - | - | [3] |

| Volume of Distribution (Vd) | - | - | - | [5] |

| Bioavailability | - | 3% | 1% | [5] |

Table 3: Phase I Clinical Trial Results in Advanced Solid Tumors

| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Most Common Adverse Events | Stable Disease (SD) Rate | Reference(s) |

| Intermittent (Arm 1) | 12 mg daily | Grade 3 diarrhea, Grade 3 elevated AST | Diarrhea, nausea, vomiting | 22% of evaluable patients | [4][9][10] |

| Continuous (Arm 2) | 8 mg daily | Grade 3 diarrhea | Diarrhea, nausea, vomiting | 53% of evaluable patients | [9][10] |

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by PX-866.

Caption: The PI3K/Akt/mTOR signaling pathway with inhibition by PX-866.

Experimental Protocols

Detailed methodologies for key assays used to characterize PX-866 are provided below.

PI3K Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is adapted from commercially available PI3K HTRF assay kits and is suitable for determining the in vitro inhibitory potency of compounds like PX-866.

1. Reagent Preparation:

- 1X Reaction Buffer: Prepare from a concentrated stock as per the manufacturer's instructions.

- ATP Solution: Dilute a stock solution of ATP in 1X Reaction Buffer to the desired final concentration (e.g., 10 µM).

- PIP2 Substrate Solution: Dilute a stock solution of PIP2 in 1X Reaction Buffer to the desired final concentration (e.g., 10 µM).

- PI3K Enzyme Solution: Dilute the recombinant PI3K enzyme in 1X Reaction Buffer to the desired concentration.

- Stop Solution: Provided with the assay kit.

- Detection Reagents: Provided with the assay kit, typically consisting of a europium-labeled antibody and a streptavidin-allophycocyanin (APC) conjugate.

2. Assay Procedure (384-well plate format): a. Add 2 µL of PX-866 serial dilutions in DMSO or DMSO alone (for control) to the assay wells. b. Add 4 µL of the PI3K enzyme solution to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of the ATP/PIP2 substrate mixture to each well. e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding 5 µL of the Stop Solution to each well. g. Add 5 µL of the Detection Reagents to each well. h. Incubate for 2-4 hours at room temperature, protected from light. i. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

3. Data Analysis:

- Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

- Plot the HTRF ratio against the logarithm of the PX-866 concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Akt Phosphorylation Western Blot

This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 in cell lysates to assess the cellular activity of PX-866.

1. Cell Culture and Treatment: a. Seed cancer cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of PX-866 or DMSO (vehicle control) for the desired time (e.g., 2 hours).

2. Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each.

4. Signal Detection and Analysis: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Detect the chemiluminescent signal using a digital imaging system or X-ray film. c. To control for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like β-actin. d. Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt or loading control signal.

References

- 1. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. PI 3-Kinase 3-step HTRF® Assay The PI 3-Kinase 3-Step HTRF Assay is a high-performance assay kit that provides a universal method for testing all Class I PI3-Kinases in a homogeneous format. [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

The Discovery and Developmental Saga of PX-866: A Pan-PI3K Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PX-866, also known as sonolisib, is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K) that emerged from the quest for more drug-like analogs of the natural product wortmannin (B1684655). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, history, and preclinical and clinical development of PX-866, with a focus on its mechanism of action, quantitative biological data, and the experimental methodologies used in its evaluation.

Introduction: The Rationale for Targeting PI3K

The phosphatidylinositol 3-kinase (PI3K) family of lipid kinases plays a pivotal role in intracellular signaling. Upon activation by growth factors and other stimuli, PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes that are hallmarks of cancer. The discovery that the PI3K pathway is one of the most frequently mutated signaling cascades in human tumors spurred the development of targeted inhibitors.

Discovery and History of PX-866

PX-866 was developed as a semi-synthetic analog of wortmannin, a fungal metabolite and potent PI3K inhibitor. While a valuable research tool, wortmannin's clinical development was hampered by its poor stability and toxicity.[1][2] PX-866 was designed to retain the irreversible binding mechanism of wortmannin while exhibiting improved pharmacological properties.[1][2] Like wortmannin, PX-866 covalently binds to a conserved lysine (B10760008) residue in the ATP-binding pocket of the PI3K catalytic subunit, leading to irreversible inhibition.

Mechanism of Action

PX-866 is a pan-inhibitor of Class I PI3K isoforms, with potent activity against p110α, p110γ, and p110δ.[3][4] By irreversibly inhibiting these catalytic subunits, PX-866 blocks the production of PIP3, leading to the suppression of downstream AKT phosphorylation and the inactivation of the entire PI3K/AKT/mTOR signaling cascade. This disruption of a key oncogenic pathway results in the inhibition of tumor cell growth, proliferation, and survival.[3]

Quantitative Data Summary

The inhibitory activity of PX-866 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| PI3K Isoform | IC50 (nM) |

| p110α | 0.1[3] |

| p110γ | 1.0[3] |

| p110δ | 2.9[3] |

| p110β | - |

| Table 1: In vitro inhibitory activity of PX-866 against Class I PI3K isoforms. |

| Cell Line | Cancer Type | IC50 (nM) |

| LNCaP | Prostate Cancer | 573[3] |

| Table 2: In vitro anti-proliferative activity of PX-866 in a cancer cell line. |

| Clinical Trial Phase | Dose | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Findings |

| Phase I (NCT00726583) | 0.5 to 16 mg | Intermittent (days 1-5 and 8-12 of a 28-day cycle) | 12 mg | Well-tolerated, with diarrhea and elevated ALT/AST as dose-limiting toxicities. Stable disease observed in 22% of evaluable patients.[5] |

| Phase I (NCT00726583) | 8 mg | Continuous (daily) | 8 mg | Well-tolerated. Stable disease observed in 53% of evaluable patients.[5] |

| Phase II (NCT01259869) | 8 mg | Daily | - | In recurrent glioblastoma, the overall response rate was low (3%), but 21% of patients achieved durable stable disease.[6][7][8][9] |

| Table 3: Summary of key clinical trial data for PX-866. |

Experimental Protocols

PI3K Enzyme Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies PI3K activity by measuring the amount of ADP produced during the phosphorylation of a lipid substrate.

Materials:

-

Recombinant human PI3K enzyme (e.g., p110α/p85α)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

PX-866

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

Procedure:

-

Prepare serial dilutions of PX-866 in the appropriate solvent.

-

In a 96-well plate, add the PI3K enzyme, lipid substrate, and PX-866 (or vehicle control) in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding ATP to a final concentration of, for example, 25 µM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of PI3K activity at each concentration of PX-866 to determine the IC50 value.[10][11][12]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PX-866

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of PX-866 (or vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13][14][15]

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13][14][15]

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Glioblastoma cell line (or other invasive cancer cell line)

-

Serum-free cell culture medium

-

Complete cell culture medium (containing a chemoattractant like 10% FBS)

-

PX-866

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel basement membrane matrix

-

24-well plates

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet or DAPI)

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend the cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Add PX-866 at various concentrations to both the upper and lower chambers.

-

Fill the lower chamber with complete medium containing a chemoattractant.

-

Incubate the plate for a period that allows for cell invasion (e.g., 12-24 hours).[16]

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet or DAPI.[16]

-

Count the number of stained cells in several microscopic fields to quantify cell invasion.

-

Calculate the percentage of invasion relative to the control.

Western Blot for Phospho-Akt (Ser473)

This technique is used to detect the phosphorylation status of AKT, a key downstream target of PI3K.

Materials:

-

Cancer cell lysates treated with PX-866

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against phospho-Akt (Ser473) (e.g., dilution 1:1000 in 5% BSA/TBST)[17]

-

Primary antibody against total Akt (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle shaking.[17][18][19]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of phospho-Akt.

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of PX-866 in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line for tumor implantation

-

PX-866 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PX-866 (e.g., 10 mg/kg) or vehicle control orally on a defined schedule (e.g., daily or intermittently).

-

Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume (Volume = (length x width²)/2).[20][21]

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy of PX-866.

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by PX-866.

Caption: A generalized experimental workflow for the preclinical evaluation of PX-866.

Conclusion

PX-866 represents a significant milestone in the development of PI3K inhibitors, stemming from the rational chemical modification of a natural product to yield a more clinically viable drug candidate. Its irreversible, pan-isoform inhibitory activity against Class I PI3Ks effectively shuts down the oncogenic PI3K/AKT/mTOR signaling pathway. While clinical trial results have shown modest single-agent efficacy in some settings, the data generated from preclinical and clinical studies provide a solid foundation for its further investigation, particularly in combination with other targeted therapies or in patient populations with specific molecular profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers continuing to explore the therapeutic potential of PI3K pathway inhibition in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase II study of PX-866 in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Phase II study of PX-866 in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ulab360.com [ulab360.com]

- 11. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. 4.4. Transwell Migration Assay [bio-protocol.org]

- 17. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 18. benchchem.com [benchchem.com]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

PX-866: A Technical Guide to a Wortmannin-Derived PI3K Inhibitor

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and motility.[1][2] Its frequent dysregulation and overactivation in a wide array of human cancers have established it as a key target for therapeutic intervention.[1][3]

Wortmannin (B1684655), a natural fungal metabolite, was one of the first identified potent, irreversible inhibitors of PI3K. It functions by covalently binding to a conserved lysine (B10760008) residue within the ATP-binding site of the PI3K catalytic subunit.[4][5] Despite its utility as a research tool, wortmannin's clinical development has been hampered by significant limitations, including poor stability, unfavorable pharmacokinetics, and in vivo toxicity.[5][6] These challenges spurred the development of semi-synthetic derivatives designed to retain the potent inhibitory mechanism while improving drug-like properties.

PX-866 (also known as Sonolisib) emerged from these efforts as a promising wortmannin analogue.[7][8] It is a biologically stable, irreversible pan-PI3K inhibitor with an improved toxicity profile and enhanced stability compared to its parent compound.[5][7][9] This guide provides an in-depth technical overview of PX-866, covering its chemical properties, mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation.

Chemical Properties and Synthesis

PX-866 is a semi-synthetic viridin (B1683569) derived from wortmannin. The key structural modification involves the aminolysis of the electrophilic furan (B31954) ring of wortmannin with diallylamine.[8] This change is critical for improving the compound's stability and toxicological profile while preserving its irreversible binding to PI3K.[5]

Table 1: Chemical Properties of PX-866

| Property | Value | Reference(s) |

| IUPAC Name | (1S,4E,10R,11R,13S,14R)-[4-diallylaminomethylene-6-hydroxy-1-methoxymethyl-10,13-dimethyl-3,7,17-trioxo-1,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-2-oxa-cyclopenta[a]phenanthren-11-yl ester) acetic acid | [10][11] |

| Synonyms | Sonolisib, PX866 | [12] |

| CAS Number | 502632-66-8 | [13][14] |

| Molecular Formula | C₂₉H₃₅NO₈ | [13][14] |

| Molecular Weight | 525.6 g/mol | [13][14] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Poorly soluble in water. | [14][15] |

The synthesis of PX-866 from wortmannin is a direct modification. A more complex, multi-step synthesis has been reported for an iodinated analogue of PX-866, which involves treating an intermediate of iodo-wortmannin with diallyl amine.[4][16]

Mechanism of Action

PX-866 is a potent, irreversible, broad-spectrum (pan-isoform) inhibitor of class I PI3-kinases.[9][10] Similar to wortmannin, it exerts its inhibitory effect by covalently binding to the highly conserved Lys-802 residue in the catalytic site of the p110α subunit.[7] This irreversible binding blocks the kinase's ability to phosphorylate its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), thereby preventing the generation of the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][11]

The inhibition of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][17] The subsequent suppression of the PI3K/Akt/mTOR signaling cascade leads to the inhibition of tumor cell growth, proliferation, survival, and motility.[7][18] Studies have shown that treatment with PX-866 results in a sustained loss of Akt phosphorylation (p-Akt), which is more durable than that observed with wortmannin, likely due to PX-866's greater chemical stability.[6][18]

Preclinical Data

In Vitro Activity

PX-866 demonstrates potent inhibitory activity against purified PI3K enzymes, with a tenfold lower IC₅₀ than wortmannin against the p110α isoform.[6] Its activity extends to other class I isoforms, making it a pan-inhibitor.[19] In cellular assays, PX-866 effectively inhibits PI3K signaling, as measured by the reduction of phospho-Ser473-Akt levels.[10] A notable finding is that PX-866 is significantly more potent at inhibiting the growth of cancer cells cultured as three-dimensional (3D) spheroids compared to traditional monolayers, suggesting that 3D models may be more predictive of in vivo efficacy for PI3K inhibitors.[6][18] Beyond inhibiting proliferation, PX-866 has been shown to suppress cancer cell motility and invasion and induce autophagy.[7][20]

Table 2: In Vitro Inhibitory Potency of PX-866 vs. Wortmannin

| Target | PX-866 IC₅₀ | Wortmannin IC₅₀ | Reference(s) |

| Purified PI3K (p110α) | 0.1 nM | 1.2 nM | [6] |

| PI3K Signaling (p-Akt in HT-29 cells) | 20 nM | Not Reported | [10] |

| PI3K (p110δ) | 2.9 nM | Not Reported | [19] |

| PI3K (p120γ) | 1.0 nM | Not Reported | [19] |

| mTOR | 3.1 µM | Not Reported | [21] |

In Vivo Activity and Pharmacokinetics

In animal models, PX-866 has shown significant single-agent antitumor activity in xenografts of various cancers, including ovarian, lung, and glioblastoma.[7][10] It effectively inhibits the PI3K/Akt/mTOR pathway in tumors, and this inhibition can be sustained for over 48 hours after oral administration.[10] Furthermore, PX-866 has been shown to potentiate the antitumor effects of both cisplatin (B142131) and radiation therapy.[10][22]

Pharmacokinetic studies in mice revealed that PX-866 is subject to first-pass metabolism, with sequential N-deallylation.[10][22] Despite a relatively short plasma half-life, its irreversible binding mechanism allows for prolonged target inhibition within the tumor.[10]

Table 3: Pharmacokinetic Parameters of PX-866 in Mice (10 mg/kg i.v. dose)

| Parameter | Value | Reference(s) |

| Half-life (t½) | 18 minutes | [10][22] |

| Plasma Clearance (Cl) | 360 mL/min/kg | [10][22] |

| Area Under the Curve (AUC) | 27.7 min*µg/mL | [22] |

| Oral Bioavailability | ~1% | [22] |

Clinical Development

PX-866 has been evaluated in multiple Phase I and II clinical trials in patients with advanced solid tumors.

A first-in-human Phase I study established the maximum tolerated dose (MTD) to be 12 mg for an intermittent dosing schedule and 8 mg for a continuous daily dosing schedule.[23][24] The most common dose-limiting toxicities (DLTs) were gastrointestinal, primarily diarrhea, and elevated liver transaminases.[23][24] In this study, prolonged stable disease was observed in a significant portion of patients, particularly on the continuous dosing schedule.[24]

Phase II trials have explored PX-866 as a single agent in recurrent glioblastoma and castration-resistant prostate cancer, and in combination with cetuximab for head and neck cancer.[25][26][27] In the glioblastoma trial, the primary endpoint of objective response was met by only a small fraction of patients, and many discontinued (B1498344) treatment due to disease progression or toxicity.[25][27] The trial in prostate cancer showed more promise, meeting its primary endpoint with 32% of patients achieving progression-free survival at 12 weeks.[27] The combination trial with cetuximab did not demonstrate an improvement in progression-free survival compared to cetuximab alone.[26]

Table 4: Summary of Key Clinical Trial Data for PX-866

| Trial Phase | Cancer Type(s) | Dosing Schedule | MTD | Key DLTs | Best Response | Reference(s) |

| Phase I | Advanced Solid Tumors | Intermittent (5/7 days for 2 wks) | 12 mg/day | Grade 3 Diarrhea, Grade 3 AST Elevation | Stable Disease (22%) | [23][24] |

| Phase I | Advanced Solid Tumors | Continuous (daily) | 8 mg/day | Grade 3 Diarrhea, Grade 3 AST Elevation | Stable Disease (53%) | [23][24] |

| Phase II | Recurrent Glioblastoma | Continuous (daily) | 8 mg/day | Liver Enzyme Elevation, Allergic Reaction | Limited Activity | [25] |

| Phase II | Castration-Resistant Prostate Cancer | Not Specified | Not Specified | Not Specified | 32% PFS at 12 weeks | [27] |

| Phase II | Head and Neck Squamous Cell Carcinoma (with Cetuximab) | Continuous (daily) | 8 mg/day | Not Specified | No improvement over Cetuximab alone | [26] |

Experimental Protocols

In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common high-throughput method to determine the IC₅₀ value of a PI3K inhibitor.[28][29] The assay measures the production of PIP3, the product of the PI3K reaction.

Methodology:

-

Compound Preparation: Prepare a serial dilution of PX-866 in DMSO. Further dilute in the assay buffer.

-

Assay Plate Preparation: Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well low-volume plate.

-

Enzyme Addition: Add recombinant PI3K enzyme (e.g., p110α/p85α) to each well.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.

-

Incubation: Incubate for 60 minutes at room temperature to allow PIP3 production.

-

Detection: Stop the reaction by adding the HTRF detection reagents (e.g., a biotin-tagged PIP3-binding protein and a europium cryptate-labeled anti-tag antibody).

-

Signal Reading: After a final incubation period, read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blotting for Phospho-Akt (Ser473)

This method is used to confirm the cellular activity of PX-866 by measuring the inhibition of a key downstream node in the PI3K pathway.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., U87 glioblastoma, HT-29 colon cancer) and allow them to adhere overnight. Treat cells with various concentrations of PX-866 or vehicle for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the phospho-Akt signal. Quantify band intensity to determine the dose-dependent inhibition of Akt phosphorylation.

3D Spheroid Growth Assay

This assay assesses the cytostatic or cytotoxic effects of PX-866 in a more physiologically relevant in vitro model.[6]

Methodology:

-

Spheroid Formation: Seed cancer cells in ultra-low attachment plates (e.g., Corning Spheroid Microplates) in a suitable medium. Allow cells to aggregate and form spheroids over 2-4 days.

-

Treatment: Once spheroids have formed, add PX-866 at various concentrations to the culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Growth Monitoring: At regular intervals (e.g., Day 0, 2, 4, 6), capture brightfield images of the spheroids using an inverted microscope.

-

Data Acquisition: Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula: Volume = (length × width²)/2.

-

Data Analysis: Plot the change in spheroid volume over time for each treatment condition to determine the growth-inhibitory effects of PX-866. Cell viability can be assessed at the end of the experiment using a lactate (B86563) dehydrogenase (LDH) release assay or a 3D-compatible cell viability reagent (e.g., CellTiter-Glo 3D).[6]

Conclusion

PX-866 represents a significant advancement over its parent compound, wortmannin, offering improved stability and a better safety profile while retaining potent, irreversible pan-PI3K inhibition.[6][9] Preclinical studies robustly demonstrated its antitumor activity, both as a single agent and in combination with other therapies.[10] However, its translation to the clinic has yielded mixed results, with modest single-agent efficacy in several tumor types.[25][26] The challenges encountered during its clinical development underscore the complexity of targeting the PI3K pathway, including the presence of feedback loops and parallel resistance pathways.[5] Despite these hurdles, PX-866 remains a valuable tool for researching PI3K signaling, and the lessons learned from its development continue to inform the design and application of next-generation PI3K pathway inhibitors. and the lessons learned from its development continue to inform the design and application of next-generation PI3K pathway inhibitors.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Improved synthesis of 17β-hydroxy-16α-iodo-wortmannin, 17β-hydroxy-16α-iodoPX866, and the [131I] analogue as useful PET tracers for PI3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonolisib | C29H35NO8 | CID 9849735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. medkoo.com [medkoo.com]

- 13. PX 866 | CAS 502632-66-8 | PI 3-Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 14. agscientific.com [agscientific.com]

- 15. PX-866 | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 18. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PX 866 - Biochemicals - CAT N°: 13645 [bertin-bioreagent.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Phase II study of PX-866 in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A randomized, phase II trial of cetuximab with or without PX-866, an irreversible oral phosphatidylinositol 3-kinase inhibitor, in patients with relapsed or metastatic head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of PX-866 on Tumor Spheroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro effects of PX-866, a potent and irreversible pan-inhibitor of phosphoinositide 3-kinase (PI3K), on three-dimensional (3D) tumor spheroid models. PX-866 has demonstrated significant antitumor activity by targeting the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation, survival, and motility.[1][2] In contrast to traditional two-dimensional (2D) monolayer cultures, 3D tumor spheroids more accurately mimic the complex microenvironment of solid tumors, making them a more predictive model for evaluating therapeutic efficacy. This document details the predominantly cytostatic rather than cytotoxic effects of PX-866 on tumor spheroids, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Introduction to PX-866 and Tumor Spheroids

PX-866 is a semi-synthetic derivative of wortmannin, a natural fungal metabolite, with improved stability and reduced toxicity.[2][3] It irreversibly inhibits the catalytic subunit of PI3K, leading to a sustained blockade of the downstream signaling cascade that is frequently hyperactivated in a wide range of human cancers.[1][3] Tumor spheroids are 3D cell culture models that recapitulate key aspects of the tumor microenvironment, including cell-cell and cell-matrix interactions, as well as gradients of nutrients, oxygen, and growth factors.[4] These characteristics often contribute to a drug resistance profile that is not observed in monolayer cultures, highlighting the importance of 3D models in preclinical drug assessment.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

PX-866 exerts its antitumor effects by inhibiting the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis and cell growth. By inhibiting PI3K, PX-866 effectively shuts down this signaling cascade, leading to a reduction in cell proliferation and survival.

Quantitative Analysis of PX-866 Effects on Tumor Spheroids

Studies have consistently shown that PX-866 is a potent inhibitor of tumor spheroid growth across various cancer cell lines. However, this growth inhibition is primarily due to a cytostatic effect (cell cycle arrest) rather than a cytotoxic effect (cell death).

Spheroid Growth Inhibition

PX-866 demonstrates a significantly greater potency in inhibiting the growth of 3D spheroids compared to 2D monolayer cultures.[1][5]

| Cell Line | Spheroid Growth Inhibition (PX-866) | Monolayer Growth Inhibition (PX-866, up to 100 nM) | Reference |

| U87 (Glioblastoma) | Strong suppression at low nM concentrations | No significant inhibition | [1][3] |

| PC3 (Prostate) | Strong suppression at low nM concentrations | Not specified | [3] |

| T47D (Breast) | Strong suppression at low nM concentrations | No significant inhibition | [3] |

| HCT116 (Colon) | Strong suppression at low nM concentrations | Not specified | [3] |

Cytotoxicity Assessment

To determine whether the observed spheroid growth inhibition was due to cytotoxicity, lactate (B86563) dehydrogenase (LDH) release assays were performed. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

| Treatment (U87 Spheroids) | LDH Release | Implication | Reference |

| Control | Baseline | Normal viability | [3] |

| PX-866 (100 nM) | Similar to control | Not cytotoxic | [3] |

| Wortmannin (100 nM) | Similar to control | Not cytotoxic | [3] |

| Rapamycin (1 nM) | Similar to control | Cytostatic control | [3] |

| Doxorubicin (750 nM) | Significant increase | Cytotoxic control | [3] |

Inhibition of AKT Phosphorylation

The cytostatic effect of PX-866 is directly linked to its ability to inhibit the PI3K pathway, as evidenced by the sustained reduction in the phosphorylation of AKT (p-Akt), a key downstream effector.

| Cell Line | PX-866 Effect on p-Akt | Comparison with Wortmannin | Reference |

| U87 (Spheroids) | Sustained loss of p-Akt | More durable inhibition than wortmannin | [1][3] |

| T47D (Spheroids) | Sustained loss of p-Akt | More durable inhibition than wortmannin | [3] |

Experimental Protocols

Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using the liquid overlay technique, which prevents cell attachment to the culture surface, promoting cell-cell aggregation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sterile PBS

-

Trypsin-EDTA

-

96-well ultra-low attachment (ULA) round-bottom plates

-

Sterile 1.5% agarose (B213101) solution in serum-free medium (autoclaved)

Procedure:

-

Plate Coating: Add 50 µL of sterile 1.5% agarose solution to each well of a 96-well plate. Allow the agarose to solidify at room temperature for at least 30 minutes.

-

Cell Preparation: Culture and expand the chosen cancer cell line in standard culture flasks. Harvest the cells using trypsin-EDTA, neutralize the trypsin, and centrifuge to obtain a cell pellet.

-

Cell Seeding: Resuspend the cell pellet in complete medium to achieve a single-cell suspension. Count the cells and adjust the concentration. Seed the desired number of cells (e.g., 2,500-10,000 cells/well) in 100-200 µL of medium into the agarose-coated plate.

-

Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate initial cell aggregation at the bottom of the well.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-7 days to allow for the formation of compact spheroids. Monitor spheroid formation and size daily using a microscope.

Spheroid Viability Assay (CellTiter-Glo® 3D)

This assay determines the number of viable cells in a spheroid based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

Tumor spheroids in a 96-well plate

-

CellTiter-Glo® 3D Reagent (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Equilibration: Remove the 96-well plate containing spheroids and the CellTiter-Glo® 3D Reagent from their respective storage conditions and allow them to equilibrate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Lysis and Signal Stabilization: Place the plate on an orbital shaker for 5 minutes to induce cell lysis. Following shaking, incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Cytotoxicity Assay (LDH Release)

This assay measures the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.

Materials:

-

Tumor spheroids in a 96-well plate

-

LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)

-

Spectrophotometer or luminometer (depending on the kit)

Procedure:

-

Sample Collection: Carefully collect a small aliquot of the culture medium (e.g., 50 µL) from each well containing a spheroid. Be cautious not to disturb the spheroid itself.

-

Assay Reaction: Transfer the collected medium to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes).

-

Measurement: Measure the absorbance or luminescence at the appropriate wavelength using a plate reader. The signal is proportional to the amount of LDH released, indicating the level of cytotoxicity.

-

(Optional) Total LDH: To determine the maximum LDH release, lyse the remaining cells in the original plate using the lysis buffer provided in the kit and measure the LDH activity.

Western Blot for Phospho-AKT (Ser473) and Total AKT

This protocol details the detection of phosphorylated and total AKT levels in tumor spheroids to assess the inhibition of the PI3K pathway.

Materials:

-

Treated tumor spheroids

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Collect spheroids and wash with ice-cold PBS. Lyse the spheroids in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Re-probing: To detect total AKT, the membrane can be stripped of the first set of antibodies and re-probed with the primary antibody against total AKT, followed by the secondary antibody and detection steps.

Conclusion

The in vitro evaluation of PX-866 in 3D tumor spheroid models provides compelling evidence for its potent antitumor activity. The data consistently indicate that PX-866 induces a strong cytostatic effect, leading to the inhibition of spheroid growth, which is mediated by the sustained inhibition of the PI3K/AKT/mTOR signaling pathway. The lack of significant cytotoxicity suggests that PX-866 may be most effective in combination with cytotoxic chemotherapies or radiation. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of PI3K inhibitors in clinically relevant 3D cancer models.

References

- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. wechat.promega.com.cn [wechat.promega.com.cn]

- 5. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of PX-866

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-866 is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). It belongs to the wortmannin (B1684655) class of PI3K inhibitors and exerts its effects by covalently binding to a critical lysine (B10760008) residue in the ATP-binding site of the p110 catalytic subunit of PI3K isoforms α, γ, and δ.[1] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream targets of PX-866, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Data Presentation: Quantitative Effects of PX-866

The following tables summarize the quantitative data on the inhibitory activity of PX-866 against PI3K isoforms and its effects on downstream signaling and cellular processes.

| Target | Metric | Value | Cell Line/System | Reference |

| PI3Kα (p110α) | IC50 | 5 nM | Purified enzyme | [2] |

| PI3Kγ (p110γ) | IC50 | 2 nM | Purified enzyme | [2] |

| PI3Kδ (p110δ) | IC50 | 9 nM | Purified enzyme | [2] |

| PI3K Signaling | IC50 | 20 nM | HT-29 colon cancer cells (measured by phospho-Ser473-Akt levels) | [3] |

| Akt Phosphorylation (Ser473) | Inhibition | Up to 80% | HT-29 colon tumor xenografts (10 mg/kg p.o.) | [3] |

Table 1: Inhibitory Activity of PX-866 on PI3K Isoforms and Downstream Signaling

| Cellular Process | Metric | Value | Cell Line | Reference |

| Cell Growth (Monolayer) | Inhibition | No significant inhibition up to 100 nmol/L | Various cancer cell lines | [4] |

| Cell Growth (Spheroid) | Inhibition | Strong suppression at low nanomolar concentrations | Various cancer cell lines | [4] |

| Cell Motility | Inhibition | Subnanomolar concentrations | Cancer cells | [4] |

Table 2: Effects of PX-866 on Cellular Processes

| Clinical Trial (Phase I) | Metric | Value | Patient Population | Reference |

| Maximum Tolerated Dose (MTD) - Intermittent | Dose | 12 mg/day | Advanced solid tumors | [5] |

| Maximum Tolerated Dose (MTD) - Continuous | Dose | 8 mg/day | Advanced solid tumors | [5] |

| Best Response (Continuous Dosing) | Stable Disease | 53% of evaluable patients | Advanced solid tumors | [5] |

Table 3: Clinical Trial Data for PX-866

Core Downstream Effects of PX-866

PX-866, through its potent inhibition of PI3K, modulates a cascade of downstream signaling events, ultimately impacting key cellular functions involved in cancer progression.

Inhibition of the Akt/mTORC1 Pathway

The most well-characterized downstream effect of PX-866 is the suppression of the Akt/mTORC1 signaling axis. By blocking the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PX-866 prevents the recruitment and activation of Akt. This leads to a reduction in the phosphorylation of Akt at serine 473 and threonine 308.[3]

Downstream of Akt, PX-866 treatment results in the decreased phosphorylation and activation of key mTORC1 substrates, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6] The dephosphorylation of these proteins leads to a reduction in protein synthesis and cell growth.

Induction of Cell Cycle Arrest

PX-866 has been shown to induce a G1 phase cell cycle arrest in cancer cells. This is mediated, at least in part, by the downregulation of cyclin D1 expression, a key regulator of the G1-S phase transition.

Promotion of Autophagy

In several cancer cell models, PX-866 treatment has been observed to induce autophagy, a cellular process of self-digestion of cytoplasmic components. This is characterized by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from the cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II) and the degradation of sequestosome 1 (p62/SQSTM1). The induction of autophagy by PX-866 is thought to be a consequence of mTORC1 inhibition, a key negative regulator of autophagy.

Inhibition of Cell Motility and Invasion

PX-866 effectively inhibits cancer cell motility and invasion at subnanomolar concentrations.[4] This effect is likely due to the disruption of PI3K-dependent signaling pathways that regulate the actin cytoskeleton and cell adhesion.

Anti-Angiogenic Effects

PX-866 exhibits anti-angiogenic properties, in part by reducing the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic cytokine, from cancer cells.

Experimental Protocols

Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 in cell lysates following treatment with PX-866.

Materials:

-

Cell culture reagents

-

PX-866

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with desired concentrations of PX-866 or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of PX-866-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cell culture reagents

-

PX-866

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with PX-866 or vehicle control. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Cell Invasion Assay

This protocol describes a transwell-based assay to assess the effect of PX-866 on cancer cell invasion.

Materials:

-

Cell culture reagents

-

PX-866

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Coating of Transwell Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium containing PX-866 or vehicle control and seed them into the upper chamber of the coated transwell inserts.

-

Invasion: Add medium containing a chemoattractant to the lower chamber. Incubate the plate at 37°C to allow for cell invasion.

-

Removal of Non-invasive Cells: After the incubation period, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain them with crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random microscopic fields. The extent of invasion can be expressed as the average number of cells per field or as a percentage relative to the control.

Mandatory Visualizations

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of PX-866.

Caption: A typical experimental workflow for investigating the downstream effects of PX-866.

Caption: Logical relationship between PI3K pathway mutations and predicted sensitivity to PX-866.

Conclusion

PX-866 is a well-characterized inhibitor of the PI3K/Akt/mTOR pathway with a range of downstream effects that contribute to its anti-cancer activity. This technical guide provides a detailed overview of these effects, supported by quantitative data and established experimental protocols. The provided visualizations offer a clear understanding of the signaling pathways and experimental approaches relevant to the study of PX-866. This information is intended to be a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the PI3K pathway in cancer.

References

- 1. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The PI3K Inhibitor PX-866: A Technical Overview of Early-Stage Anti-Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-866, also known as Sonolisib, is a semi-synthetic derivative of the fungal metabolite wortmannin, developed as a potent, irreversible, pan-isoform inhibitor of the phosphoinositide 3-kinase (PI3K) enzyme family.[1][2] The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a critical role in cell proliferation, survival, motility, and angiogenesis.[3][4][5] Wortmannin, a natural product, was instrumental in elucidating the function of this pathway but was unsuitable for clinical development due to its chemical instability and toxicity.[4][6] PX-866 was engineered to overcome these limitations, offering improved stability, reduced hepatotoxicity, and a more favorable pharmacokinetic profile, positioning it as a promising candidate for cancer therapy in its early development.[4][6]

This technical guide provides an in-depth summary of the core pre-clinical and early clinical research that defined the anti-cancer properties of PX-866.

Core Mechanism of Action: PI3K Pathway Inhibition

PX-866 exerts its anti-neoplastic effects by irreversibly inhibiting Class I PI3K isoforms.[6][7] Like its parent compound wortmannin, PX-866 covalently binds to a critical lysine (B10760008) residue (Lys-802 in the p110α isoform) within the ATP-binding pocket of the PI3K catalytic domain.[4][8] This irreversible binding blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[9][10] The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt (Protein Kinase B), leading to a cascade of anti-proliferative and pro-apoptotic signals.[11][12] PX-866 demonstrates potent inhibitory activity against the p110α, γ, and δ isoforms of PI3K, with weaker activity against the p110β isoform.[8][13]

Preclinical Data Summary

In Vitro and In Vivo Potency

PX-866 demonstrated potent inhibition of purified PI3K and downstream signaling in various cancer cell lines. Its efficacy was more pronounced in three-dimensional (3D) spheroid cultures compared to traditional monolayer cultures, suggesting its primary effect is cytostatic rather than cytotoxic.[3][4] In vivo studies using human tumor xenografts in immunodeficient mice confirmed its anti-tumor activity across a range of cancer types.[8][11]

Table 1: In Vitro Potency of PX-866

| Target / Cell Line | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| Purified PI3K (p110α) | Kinase Assay | 0.1 nmol/L | [4][14] |

| HT-29 Colon Cancer | Phospho-Ser473-Akt Levels | 20 nmol/L | [12][14] |

| Purified PI3K (p120γ) | Kinase Assay | 1.0 nM | [10] |

| Purified PI3K (p110δ) | Kinase Assay | 2.9 nM |[10] |

Table 2: In Vivo Efficacy of PX-866 in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Ovarian Cancer | OvCar-3 | PX-866 | Log cell kill up to 1.2 | [11][12] |

| Lung Cancer | A-549 | PX-866 | Log cell kill up to 1.2 | [11][12] |

| Glioblastoma | U87 (Subcutaneous) | PX-866 | 84% decrease in mean tumor volume | [8] |

| Glioblastoma | U87 (Intracranial) | PX-866 | Increased median survival (32 to 39 days) | [8] |

| Colon Cancer | HT-29 | PX-866 (10 mg/kg) | Up to 80% inhibition of phospho-Ser473-Akt |[11][12] |

Table 3: Pharmacokinetic Properties of PX-866 in Mice (10 mg/kg i.v. dose)

| Parameter | Value | Reference |

|---|---|---|

| Half-life (t1/2) | 18 minutes | [11][12] |

| Clearance (Cl) | 360 mL/min/kg | [11][12] |

| Area Under Curve (AUC) | 27.7 min·µg/mL | [11][15] |

| Bioavailability (p.o.) | 0.01 |[11] |

Key Experimental Protocols

PI3K Immune Complex Kinase Assay

-

Objective: To measure the direct inhibitory effect of PX-866 on PI3K enzyme activity.

-

Methodology:

-

Lysates from cancer cell lines are prepared.

-

The p85-p110α PI3K heterodimer is immunoprecipitated using an anti-p85 antibody.

-

The immune complexes are incubated with varying concentrations of PX-866 or a control vehicle.

-

The kinase reaction is initiated by adding phosphatidylinositol as a substrate and [γ-³²P]ATP.

-

The reaction is stopped, and the radiolabeled lipid products are extracted and separated by thin-layer chromatography (TLC).

-

The amount of incorporated radioactivity is quantified to determine the level of PI3K inhibition and calculate the IC50 value.[4]

-

Western Blotting for Akt Phosphorylation

-

Objective: To assess the inhibition of downstream PI3K signaling in cells.

-

Methodology:

-

Cancer cells are cultured and treated with various concentrations of PX-866 for specified time periods.

-

Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-Ser473-Akt and total Akt.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of phospho-Akt to total Akt is calculated to quantify pathway inhibition.[11][12]

-

In Vivo Human Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of PX-866 in a living organism.

-

Methodology:

-

Human cancer cells (e.g., A-549, OvCar-3) are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[11][12]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into control and treatment groups.

-

PX-866 is administered via a specified route (i.v., i.p., or p.o.) and schedule. The control group receives the vehicle.[11][12]

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length × width²)/2).

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, the anti-tumor activity is assessed by comparing the tumor growth in the treated group to the control group (T/C ratio) or by calculating log cell kill.[6][11]

-

Predictive Biomarkers of Response and Resistance

Early research sought to identify molecular markers that could predict which tumors would respond to PX-866.

-

Sensitivity: Tumors with activating mutations in the PI3K catalytic subunit alpha (PIK3CA) or loss of the tumor suppressor PTEN (a negative regulator of the PI3K pathway) were generally more sensitive to PX-866.[6][16]

-

Resistance: A dominant predictor of resistance was the presence of an activating mutation in the Ras oncogene (e.g., KRAS).[6] Oncogenic Ras can activate parallel signaling pathways (such as the Raf/MEK/ERK pathway), bypassing the blockade of the PI3K pathway and sustaining tumor cell proliferation and survival.[6]

Early-Stage Clinical Trial Findings

PX-866 advanced into Phase I and II clinical trials as a single agent and in combination with other anti-cancer therapies.

-

Phase I Trials: Single-agent, dose-escalation studies established that PX-866 was generally well-tolerated at a daily oral dose of 8 mg.[17] The most common adverse events were gastrointestinal (diarrhea, nausea, vomiting) and fatigue.[17][18] In a continuous dosing schedule, 42% of evaluable patients with advanced solid tumors achieved stable disease as their best response.[17]

-

Combination Therapy: PX-866 was evaluated in combination with agents like docetaxel (B913) and cetuximab.[18][19] The combination with docetaxel was well-tolerated without significant overlapping toxicities, and the recommended Phase 2 dose of PX-866 remained 8 mg daily.[18] However, randomized Phase II studies combining PX-866 with cetuximab in head and neck squamous cell carcinoma and colorectal cancer did not show an improvement in progression-free survival or overall survival compared to cetuximab alone.[19][20]

-

Glioblastoma: A Phase II study in patients with recurrent glioblastoma found a low overall response rate (3% partial response), and the study did not meet its primary endpoint. However, a notable 24% of patients achieved stable disease.[21]

Table 4: Summary of Early-Stage Clinical Trial Results for PX-866

| Trial Phase | Cancer Type(s) | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Phase I | Advanced Solid Tumors | PX-866 Monotherapy | MTD/RP2D: 8 mg daily. Well-tolerated. 42% of patients achieved stable disease. | [17] |

| Phase I | Advanced Solid Tumors | PX-866 + Docetaxel | Combination was well-tolerated. 6% partial response, 63% stable disease. | [18] |

| Phase II | Head & Neck (HNSCC) | PX-866 + Cetuximab | No improvement in PFS, RR, or OS vs. cetuximab alone. | [20] |

| Phase II | Colorectal (CRC) | PX-866 + Cetuximab | No improvement in PFS, RR, or OS vs. cetuximab alone. | [19] |

| Phase II | Recurrent Glioblastoma | PX-866 Monotherapy | Did not meet primary endpoint. 24% of patients had stable disease. |[21] |

Conclusion

The early-stage research on PX-866 established it as a potent, irreversible pan-PI3K inhibitor with a clear mechanism of action and significant anti-tumor activity in preclinical models. It demonstrated a favorable safety profile compared to its parent compound, wortmannin, and advanced into clinical trials based on this promising foundation. While preclinical data suggested that tumors with PIK3CA mutations or PTEN loss would be most sensitive, the presence of co-occurring mutations, particularly in KRAS, was identified as a significant mechanism of resistance. Ultimately, despite the strong preclinical rationale, PX-866 did not demonstrate sufficient efficacy in later-stage clinical trials to warrant further development and approval. The journey of PX-866, however, provided valuable insights into the complexities of targeting the PI3K pathway, the importance of patient selection based on comprehensive molecular profiling, and the challenges of overcoming pathway redundancy and resistance mechanisms in cancer therapy.

References

- 1. Sonolisib | C29H35NO8 | CID 9849735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHEBI:65345 [ebi.ac.uk]

- 3. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. medkoo.com [medkoo.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The phosphoinositide-3-kinase inhibitor PX-866 overcomes resistance to the EGFR inhibitor gefitinib in A-549 human non small cell lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. oncozine.com [oncozine.com]

- 18. A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Randomized, Phase II Trial of Cetuximab With or Without PX-866, an Irreversible Oral Phosphatidylinositol 3-Kinase Inhibitor, in Patients With Metastatic Colorectal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A randomized, phase II trial of cetuximab with or without PX-866, an irreversible oral phosphatidylinositol 3-kinase inhibitor, in patients with relapsed or metastatic head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase II study of PX-866 in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

PX-866: An In-Depth Technical Guide to its Selectivity for PI3K Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction